![molecular formula C15H21N3O2S2 B220983 5-(2-ethoxyethylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B220983.png)
5-(2-ethoxyethylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine is a complex heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrano-thieno-pyrimidine core, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiol or amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential biological activities, such as anticancer or antimicrobial properties, are of interest for drug development.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action for 2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine is not well-documented. compounds in the thienopyrimidine class often interact with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-7-carbonitriles: These compounds share a similar core structure and exhibit diverse biological activities.
Thieno[3,4-b]pyridine-7-carboxamides: These are another class of compounds with a related structure and potential biological applications.
Uniqueness
What sets 2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine apart is its unique combination of functional groups and the pyrano-thieno-pyrimidine core. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds.
Properties
Molecular Formula |
C15H21N3O2S2 |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
5-(2-ethoxyethylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine |
InChI |
InChI=1S/C15H21N3O2S2/c1-4-19-5-6-21-14-17-12(16)11-9-7-15(2,3)20-8-10(9)22-13(11)18-14/h4-8H2,1-3H3,(H2,16,17,18) |
InChI Key |
VBONMVXRNZCHIA-UHFFFAOYSA-N |
SMILES |
CCOCCSC1=NC(=C2C3=C(COC(C3)(C)C)SC2=N1)N |
Canonical SMILES |
CCOCCSC1=NC(=C2C3=C(COC(C3)(C)C)SC2=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


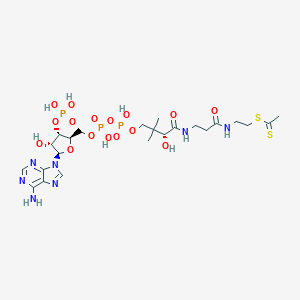
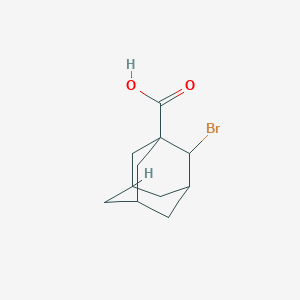
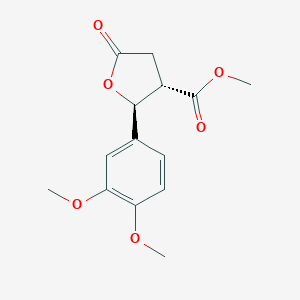
![3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium](/img/structure/B220938.png)
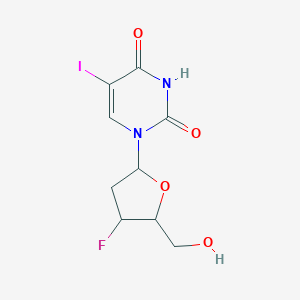
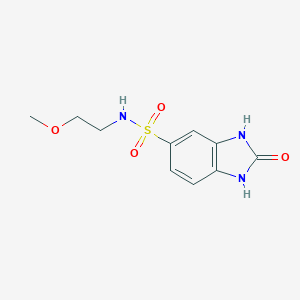
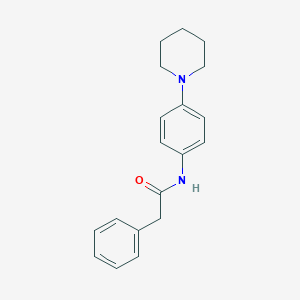
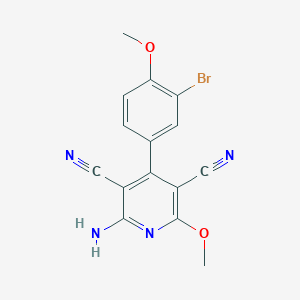
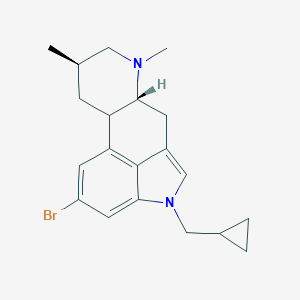
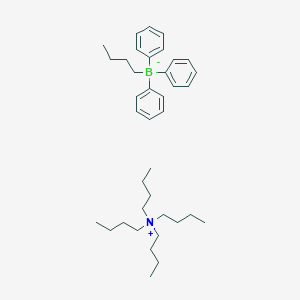
![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B220977.png)
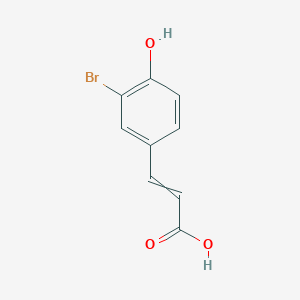
![(9E,12E)-2-Ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadeca-9,12-dien-4-one](/img/structure/B220991.png)
![N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B220994.png)
